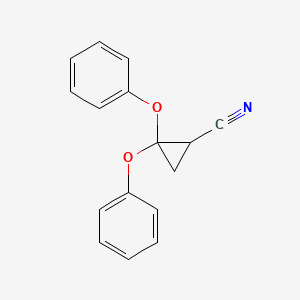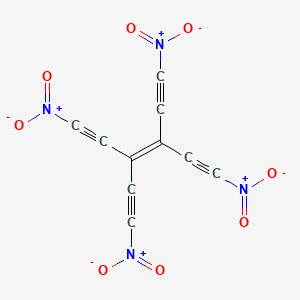
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by multiple nitro and ethynyl groups
Vorbereitungsmethoden
The synthesis of 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The process begins with the preparation of the hex-3-ene-1,5-diyne backbone, followed by the introduction of nitro and nitroethynyl groups through nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve large-scale nitration and ethynylation processes, optimized for efficiency and safety .
Analyse Chemischer Reaktionen
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro and ethynyl groups can be substituted with other functional groups under specific conditions, using reagents such as halogens or organometallic compounds.
Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the development of advanced materials, such as high-energy materials and polymers
Wirkmechanismus
The mechanism by which 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitro and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions, covalent bonding, and non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne stands out due to its unique combination of nitro and ethynyl groups. Similar compounds include:
- 1,6-Dinitro-3,4-bis(ethynyl)hex-3-ene-1,5-diyne
- 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene
- 1,6-Dinitro-3,4-bis(nitroethynyl)hex-1,5-diyne
These compounds share structural similarities but differ in the positioning and number of nitro and ethynyl groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
823813-71-4 |
|---|---|
Molekularformel |
C10N4O8 |
Molekulargewicht |
304.13 g/mol |
IUPAC-Name |
1,6-dinitro-3,4-bis(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10N4O8/c15-11(16)5-1-9(2-6-12(17)18)10(3-7-13(19)20)4-8-14(21)22 |
InChI-Schlüssel |
QSAGRINNURBVEL-UHFFFAOYSA-N |
Kanonische SMILES |
C(#C[N+](=O)[O-])C(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



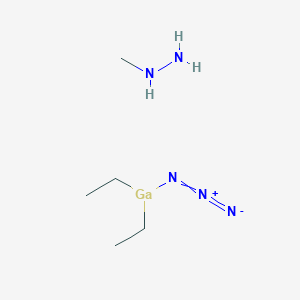
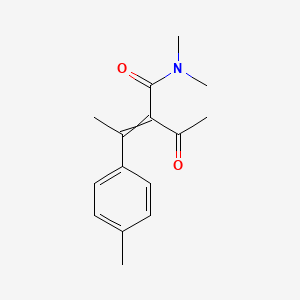
![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)

![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)

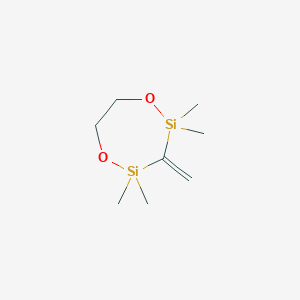
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)
